1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
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Overview
Description
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a urea linkage connected to a methoxy-substituted phenyl ring. Its structural complexity allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance its binding affinity to these targets, while the urea linkage may facilitate hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea
- 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea
Comparison: Compared to these similar compounds, 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is unique due to the presence of the methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in certain applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-7-12(22-4)5-6-13(10)19-15(21)18-11-8-16-14(17-9-11)20(2)3/h5-9H,1-4H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMKPLUHWPNWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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